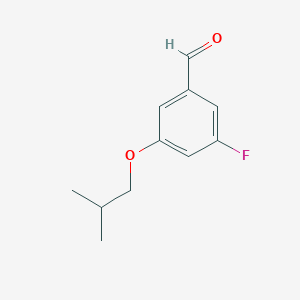
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(methylthio)thiophene with benzaldehyde under specific conditions. One common method is the use of a Grignard reagent, where 4-(methylthio)thiophene is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways . Additionally, the methylthio group may contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the methylthio and phenylmethanol substituents.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position, used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H12OS2 |
|---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(4-methylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
InChI Key |
YXRXEKOOPYIBJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


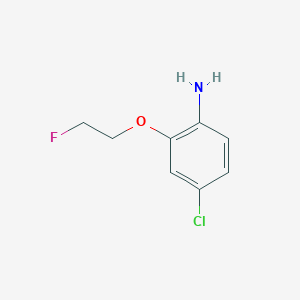
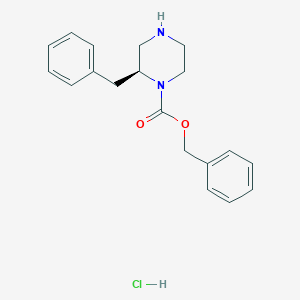
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
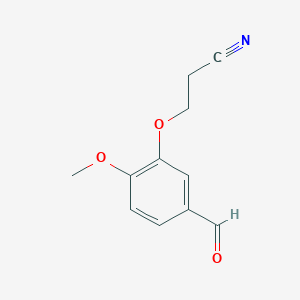
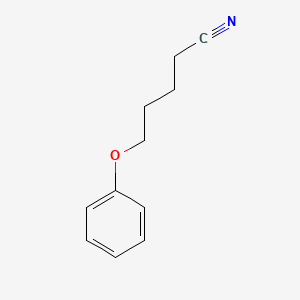
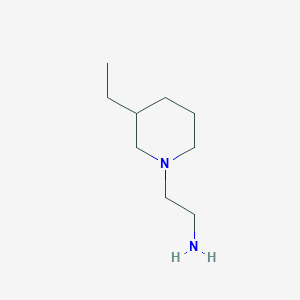
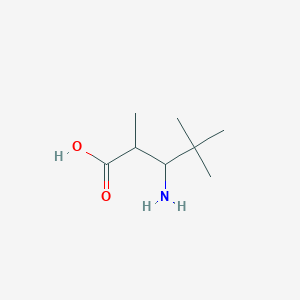
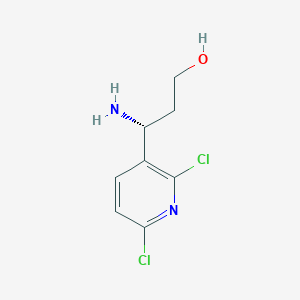
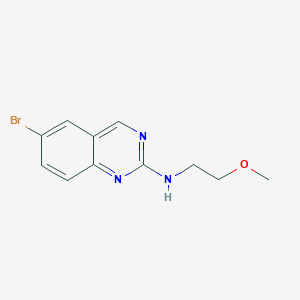
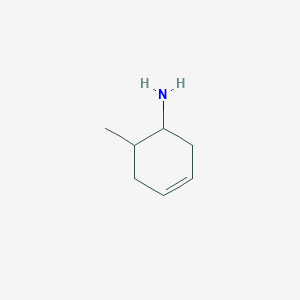
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)
